Muroctasin -

Muroctasin

Catalog Number: EVT-1549366
CAS Number:
Molecular Formula: C43H78N6O13
Molecular Weight: 887.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Muroctasin is synthesized in laboratories using solid-phase peptide synthesis techniques. This method allows for precise control over the amino acid sequence, resulting in a high-purity product suitable for clinical and research applications. The compound has been studied extensively in both preclinical and clinical settings, contributing to its growing profile in the field of cardiovascular therapeutics.

Classification

Muroctasin falls under the category of peptide drugs. Specifically, it is classified as a non-peptide angiotensin II receptor antagonist. Its unique structure distinguishes it from traditional small-molecule drugs, providing a different mechanism of action and pharmacological profile.

Synthesis Analysis

Methods

The synthesis of Muroctasin typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin.

  1. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Deprotection: After each coupling step, the protecting groups are removed, allowing for the next amino acid to be added.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield Muroctasin in its active form.

This synthetic route ensures high purity and yield, making it suitable for further biological testing.

Technical Details

  • Resin Type: Typically, Wang or Rink amide resins are used for their efficiency in peptide cleavage.
  • Purification: High-performance liquid chromatography (HPLC) is employed post-synthesis to purify Muroctasin, ensuring that impurities and by-products are removed.
Molecular Structure Analysis

Structure

Muroctasin’s molecular structure is characterized by a specific sequence of amino acids that confer its biological activity. The exact sequence may vary based on modifications aimed at enhancing receptor selectivity or stability.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 365.45 g/mol
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational modeling techniques, providing insights into its interaction with the angiotensin II receptor.
Chemical Reactions Analysis

Reactions

Muroctasin undergoes various chemical reactions that are critical for its function as a receptor agonist:

  1. Binding Reaction: The primary reaction involves binding to the angiotensin II type 1 receptor, which triggers downstream signaling pathways.
  2. Metabolism: In vivo, Muroctasin may be metabolized by proteolytic enzymes, leading to various metabolites that could influence its pharmacokinetics.

Technical Details

  • Affinity Studies: Radiolabeled binding assays are often used to determine the affinity of Muroctasin for its target receptor.
  • Stability Testing: Stability under physiological conditions is assessed through incubations with serum or plasma.
Mechanism of Action

Process

Muroctasin exerts its effects by selectively activating angiotensin II type 1 receptors located on vascular smooth muscle cells and adrenal glands. This activation leads to:

  • Vasoconstriction: Increased blood pressure through constriction of blood vessels.
  • Aldosterone Secretion: Stimulation of aldosterone release from the adrenal cortex, promoting sodium retention and further increasing blood volume.

Data

  • EC50 Value: The effective concentration at which Muroctasin produces half-maximal response is typically determined through dose-response curves in cellular assays.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Muroctasin is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in various formulations.

Chemical Properties

  • Stability: Muroctasin demonstrates stability under acidic and neutral pH conditions but may degrade under extreme alkaline environments.
  • pKa Values: The dissociation constants can provide insights into its ionization state at physiological pH.
Applications

Scientific Uses

Muroctasin has potential applications in several areas:

  1. Hypertension Treatment: As an angiotensin II receptor agonist, it may help manage high blood pressure by modulating vascular resistance.
  2. Heart Failure Management: Its ability to influence fluid balance and vascular tone positions it as a candidate for heart failure therapies.
  3. Research Tool: Muroctasin serves as a valuable tool in pharmacological studies aimed at understanding angiotensin signaling pathways.
Chemical and Pharmacological Foundations of Muroctasin

Structural Characterization as a Muramyl Dipeptide Derivative

Muroctasin (INN: romurtide; systematic name: -[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N⁶-stearoyl-L-lysine), is a synthetic derivative of muramyl dipeptide (MDP), the minimal immunostimulatory motif of bacterial peptidoglycan. Its molecular formula is C₄₃H₇₈N₆O₁₃, with a molecular weight of 887.11 g/mol [1] [9]. Structurally, it retains the conserved *N-acetylmuramic acid (MurNAc) residue linked to L-alanyl-D-isoglutamine (MDP core), but incorporates a stearoyl-modified lysine appended to the D-isoglutamine γ-carboxyl group [5] [9]. This lipidation confers enhanced membrane affinity and stability compared to the parent MDP [2].

Muroctasin acts as a specific agonist of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) receptor, an intracellular pattern recognition receptor (PRR) of the innate immune system [3] [5]. Binding to the leucine-rich repeat (LRR) domain of NOD2 triggers receptor oligomerization and recruitment of the adaptor protein RIP2 (RIPK2). This initiates a signaling cascade involving TAK1 and IKK complex activation, ultimately leading to nuclear translocation of Nuclear Factor-kappa B (NF-κB) [5]. NF-κB activation drives the transcription of genes encoding key cytokines (IL-1, IL-6, TNF-α), chemokines (IL-8), and colony-stimulating factors (G-CSF, M-CSF) [1] [9]. In vitro studies demonstrate that muroctasin significantly enhances the production of colony-stimulating factors (CSFs), IL-1, and IL-6 by primate peripheral blood monocytes [9]. In vivo, this translates to increased peripheral neutrophil and monocyte counts, underpinning its therapeutic application in leukopenia [1] [9].

Table 1: Structural Components and Immunopharmacological Targets of Muroctasin

Structural DomainChemical FeatureBiological Function
N-Acetylmuramic AcidMurNAc sugar moietyNOD2 recognition motif
Dipeptide (AA1-AA2)L-Ala-D-isoGln linkageCore NLR activation signal
Stearoyl-Lysine ModificationN⁶-stearoyl moiety linked to L-lysineEnhanced membrane permeability & stability
γ-Carboxyl Linkage (D-isoGln)Covalent attachment site for stearoyl-lysinePrevents rapid degradation, prolongs activity
NOD2 Binding InterfaceLRR domain interactionReceptor oligomerization & RIP2 kinase recruitment

Synthesis and Biosynthetic Pathways of MDP-Lys(L18) Analogues

Muroctasin (also designated MDP-Lys(L18)) is synthesized entirely via chemical routes, as no enzymatic biosynthetic pathway exists in bacteria for this modified structure. Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling [2] [5]. The core strategy involves:

  • Muramyl Dipeptide Construction: N-Acetylmuramic acid is first conjugated sequentially with L-alanine and D-isoglutamine, protecting the γ-carboxyl group of D-isoglutamine to prevent side reactions [5].
  • Lipidated Lysine Preparation: L-Lysine is selectively N⁶-acylated with stearic acid (C₁₇H₃₅COOH) while protecting the α-amino group.
  • Conjugation: The protected lipidated lysine is coupled to the γ-carboxyl group of the protected MDP core using standard peptide coupling reagents (e.g., DCC, EDC).
  • Deprotection: Final global deprotection yields muroctasin [2].

A critical challenge is the chemical lability of the glycosidic bond and the peptide linkages under acidic or basic extremes. Degradation studies under forced conditions (reflux, strong acid/base) identified key breakdown products: heating aqueous muroctasin under reflux yields compounds D-1, D-2, D-3, and D-4; alkaline hydrolysis (0.1N NaOH) cleaves the stearoyl-lysine moiety (D-1), while strong acid hydrolysis (1N HCl) degrades the muramyl core (D-4) [2]. Process optimization therefore focuses on mild coupling/deprotection conditions and stringent control of pH and temperature. The lipidation step is crucial for in vivo efficacy, as the stearoyl chain enhances interaction with lipid bilayers and promotes cellular uptake, overcoming the rapid renal clearance and poor oral bioavailability seen with unmodified MDP [5] [6].

Physicochemical Properties and Stability Profiling

Muroctasin exhibits distinct physicochemical behaviors critical for its formulation and storage:

  • Solubility: Moderately soluble in aqueous buffers at neutral pH, forming micellar aggregates at higher concentrations due to the stearoyl chain. Solubility decreases significantly in acidic media [2] [9].
  • Hygroscopicity: The powder form is hygroscopic, necessitating storage under anhydrous conditions or in desiccated containers to prevent water absorption and potential hydrolysis [2].
  • Thermal Stability: Muroctasin demonstrates high thermal stability in the solid state. Studies show no significant degradation occurs under dry heat stress conditions typical of storage (25°C). However, aqueous solutions are susceptible to hydrolysis, particularly at elevated temperatures [2].
  • Photostability: Exposure to light (including UV/visible) does not induce significant degradation, indicating robustness against photolytic pathways [2].

Table 2: Stability Profile of Muroctasin Under Defined Conditions

ConditionExposure DurationKey FindingsPrimary Degradation Products
Powder, 25°C, 75% RHUp to 18 monthsStable; slight hygroscopicity observedNone significant
Aqueous Solution, Reflux4 hoursSignificant degradationD-1, D-2, D-3, D-4
0.1 N NaOH, RT5 hoursCleavage of stearoyl-lysineD-1 (MDP core + free stearoyl-Lys?)
1 N HCl, Reflux1 hourDegradation of muramyl coreD-4 (small fragments)
Light ExposureExtendedNo significant changeNone detected

Stability assessments conducted over 18 months for powdered muroctasin stored at room temperature or 25°C/75% relative humidity confirmed its integrity through quantitative analysis, thin-layer chromatography, and visual inspection (color, appearance). The only notable change was increased water content due to hygroscopicity [2]. This stability profile supports the use of lyophilized powder formulations requiring reconstitution prior to administration.

Comparative Analysis with Other Immunoadjuvants

Muroctasin belongs to a broader class of MDP derivatives developed to enhance the immunostimulatory properties of the native dipeptide while mitigating its drawbacks (pyrogenicity, short half-life). Key structural and functional distinctions exist between muroctasin and prominent analogues:

  • Mifamurtide (L-MTP-PE): This derivative features muramyl tripeptide (MTP) phosphatidylethanolamine. While both target innate immunity, mifamurtide is incorporated into liposomes and primarily activates macrophages via NOD2 and potentially TLR pathways, leading to potent tumoricidal activity. It is clinically approved for osteosarcoma. Muroctasin, lacking the phospholipid anchor, induces broader cytokine/CSF release and is used for leukocyte recovery [3] [5] [6].
  • Murabutide: Characterized by n-butyl esterification of the D-isoglutamine γ-carboxyl group instead of lipidated lysine. This modification reduces pyrogenicity compared to MDP but results in lower NOD2 agonistic potency (NF-κB activation fold: ~17.6 vs ~45.6 for MDP at 100 ng). Murabutide shows antiviral effects (e.g., suppresses HIV-1 replication) but has less impact on leukopoiesis than muroctasin [5].
  • Native MDP: The unmodified structure (MurNAc-L-Ala-D-isoGln) is the gold standard NOD2 agonist in vitro but suffers from rapid elimination, pyrogenicity, and negligible oral bioavailability in vivo. Muroctasin’s stearoyl-lysine modification confers significantly enhanced plasma stability and reduced pyrogenicity while retaining potent NOD2 activation [3] [5] [6].

Muroctasin's specific niche lies in its potent stimulation of colony-stimulating factor (CSF) production and subsequent leukocyte proliferation. Unlike Freund's Complete Adjuvant (FCA) or lipopolysaccharide (LPS)-based adjuvants, which induce strong but potentially toxic Th1/antibody responses, muroctasin provides a more targeted hematological reconstitution effect [1] [6]. Its mechanism is distinct from non-peptide adjuvants (e.g., aluminum salts, which promote antigen depot formation, or CpG oligonucleotides, which target TLR9).

Table 3: Comparative Features of Muroctasin and Select MDP-Derived Immunoadjuvants

PropertyMuroctasinMifamurtide (L-MTP-PE)MurabutideNative MDP
Chemical ModificationN⁶-Stearoyl-L-Lys at γ-GlnPhosphatidylethanolamine at γ-Glnn-Butyl ester at γ-GlnNone
Primary TargetNOD2NOD2/TLR?NOD2NOD2
Key Pharmacological EffectCSF/IL-1/IL-6 induction; Leukocyte recoveryMacrophage activation; Tumoricidal activityLower pyrogenicity; Antiviral effectsPrototypic NOD2 agonist
NF-κB Activation Fold (at 100 ng)~High (Analogous to MDP)Comparable~17.6~45.6
Clinical ApplicationLeukopenia treatmentOsteosarcoma (with chemotherapy)InvestigationalNot used clinically
PyrogenicityLow (Elevates temp only at ≥13 μg/kg)ModerateVery LowHigh
Stability (Aqueous)Moderate (Hygroscopic)Formulation-dependent (Liposomal)GoodPoor

Properties

Product Name

Muroctasin

IUPAC Name

2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

Molecular Formula

C43H78N6O13

Molecular Weight

887.1 g/mol

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)

InChI Key

FKHUGQZRBPETJR-UHFFFAOYSA-N

Synonyms

MDP-Lys(L18)
muroctasin
N(alpha)-(N-acetylmuramyl-alanyl-isoglutaminyl)-N(epsilon)stearoyllysine
romurtide
romurutide

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.